![molecular formula C18H16N4OS3 B2405045 3-(dimethylamino)-N-(7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-yl)benzamide CAS No. 1226442-35-8](/img/structure/B2405045.png)
3-(dimethylamino)-N-(7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-yl)benzamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple aromatic rings and heterocyclic structures. The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the functional groups. For instance, the dimethylamino group might undergo reactions with electrophiles, and the thiazole rings might participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, its solubility would be influenced by the presence of polar functional groups, and its stability might be affected by the aromatic and heterocyclic structures .Scientific Research Applications
- The unique molecular structure of this compound suggests potential applications in organic electronics. Researchers have explored its use as a building block for organic semiconductors due to its electron-rich thiazole and benzothiazole moieties . Further investigations into its charge transport properties and device performance are warranted.
- The compound’s heterocyclic system has been synthesized using a retro Diels–Alder procedure, yielding 9H-benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepinone. Some derivatives were tested for antiproliferative activities against human cancer cell lines, particularly gynecological cancers . Understanding its mechanism of action and optimizing its efficacy could lead to novel anticancer therapies.
- Researchers have designed a feasible synthetic route to alkoxy-substituted dithieno[2,3-d:2′,3′-d′]benzo[1,2-b:4,5-b]dithiophene (DTBDT) using the compound as a precursor. DTBDT-based polymers have been applied in organic solar cells, demonstrating promising results . Further exploration of its photovoltaic properties and stability is crucial for advancing solar energy technologies.
Organic Electronics and Semiconductors
Antiproliferative Activities
Photovoltaics and Solar Cells
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-(dimethylamino)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4OS3/c1-22(2)11-6-4-5-10(9-11)16(23)21-17-19-12-7-8-13-15(14(12)25-17)26-18(20-13)24-3/h4-9H,1-3H3,(H,19,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSNRYZZJGBPTET-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C4=C(C=C3)N=C(S4)SC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4OS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(dimethylamino)-N-(7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-yl)benzamide |
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